2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid
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Overview
Description
2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a naphthalene moiety with significant steric hindrance due to the presence of four methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of benzothiophene with an appropriate acyl chloride, followed by cyclization and subsequent functional group modifications to introduce the naphthalene moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides, alkyl groups, or hydroxyl groups .
Scientific Research Applications
2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The naphthalene moiety provides steric hindrance, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid: Shares a similar naphthalene moiety but differs in the functional groups attached to the benzene ring.
2,4-Dimethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)-1,3-dioxolane: Contains a similar naphthalene structure but with different heterocyclic components.
Uniqueness
The uniqueness of 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid lies in its combination of a benzothiophene core and a highly substituted naphthalene moiety. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various scientific fields .
Biological Activity
The compound 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid is part of a class of benzothiophene derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by its benzothiophene core and a substituted naphthalene moiety. The molecular formula is C24H28O2 with a molecular weight of approximately 348.478 Da. Understanding its chemical properties is essential for elucidating its biological mechanisms.
1. Anticancer Activity
Research indicates that benzothiophene derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have demonstrated efficacy against breast and prostate cancer cells by targeting specific signaling pathways involved in tumor growth .
2. Anti-inflammatory Effects
Benzothiophene compounds are recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This inhibition can lead to reduced inflammation in conditions like arthritis and other inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial potential of benzothiophenes has been documented against both gram-positive and gram-negative bacteria. Compounds within this class have shown activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antimicrobial agents .
4. Antioxidant Properties
Antioxidant activity is another notable feature of benzothiophene derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Research Findings
Case Studies
- Anticancer Study : A study involving a series of benzothiophene derivatives showed that modifications at specific positions on the benzothiophene ring significantly enhanced anticancer activity against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The study concluded that structural diversity plays a crucial role in biological efficacy .
- Anti-inflammatory Assessment : In an animal model of arthritis, administration of the compound led to a marked decrease in paw swelling and inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Properties
CAS No. |
104224-10-4 |
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Molecular Formula |
C23H24O2S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C23H24O2S/c1-22(2)9-10-23(3,4)18-11-14(7-8-17(18)22)19-12-15-5-6-16(21(24)25)13-20(15)26-19/h5-8,11-13H,9-10H2,1-4H3,(H,24,25) |
InChI Key |
VYBLDUKQAWIMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3=CC4=C(S3)C=C(C=C4)C(=O)O)(C)C)C |
Origin of Product |
United States |
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